Lipophilicity Tuning: XLogP3 of 1.1 Bridges the Gap Between Highly Hydrophilic and Lipophilic Analogs
2-(1-Benzyl-1H-imidazol-2-yl)ethanethioamide (50288-75-0) displays an intermediate XLogP3 value of 1.1, positioning it between the more lipophilic 1-benzylimidazole (XLogP3 = 1.6) and the more hydrophilic 2-(1H-imidazol-2-yl)ethanethioamide lacking N-substitution (XLogP3 = −0.5) [1][2][3]. The 0.5 log unit reduction in lipophilicity relative to 1-benzylimidazole is attributable to the introduction of the polar thioamide group, while the 1.6 log unit increase relative to the unsubstituted imidazole analog reflects the contribution of the benzyl moiety [1].
| Evidence Dimension | Lipophilicity (XLogP3 computed by PubChem XLogP3 3.0 algorithm) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 (CID 45791776) |
| Comparator Or Baseline | 1-Benzylimidazole (CID 77918): XLogP3 = 1.6; 2-(1H-Imidazol-2-yl)ethanethioamide (CID 14207547): XLogP3 = −0.5; 2-(1H-Benzimidazol-2-yl)ethanethioamide (CID 4962538): XLogP3 = 1.2 |
| Quantified Difference | ΔXLogP3 = −0.5 vs. 1-benzylimidazole; +1.6 vs. 2-(1H-imidazol-2-yl)ethanethioamide; −0.1 vs. benzimidazole analog |
| Conditions | All values computed using the same XLogP3 3.0 algorithm (PubChem release 2025.09.15), ensuring inter-compound comparability |
Why This Matters
The intermediate lipophilicity of 50288-75-0 (XLogP3 = 1.1) falls within the optimal range for oral bioavailability (Lipinski Rule of Five: XLogP < 5), offering a balanced permeability-solubility profile unavailable from the more lipophilic 1-benzylimidazole or the excessively hydrophilic unsubstituted analog, which is critical for medicinal chemistry lead optimization.
- [1] PubChem. 2-(1-Benzyl-1H-imidazol-2-yl)ethanethioamide. Computed Properties. CID 45791776. XLogP3: 1.1, HBD: 1, HBA: 2, Rotatable Bonds: 4, TPSA: 75.9 Ų. Accessed April 2026. View Source
- [2] PubChem. 1-Benzylimidazole. Computed Properties. CID 77918. XLogP3: 1.6, HBD: 0, HBA: 1, Rotatable Bonds: 2, TPSA: 17.8 Ų. Accessed April 2026. View Source
- [3] PubChem. 2-(1H-Imidazol-2-yl)ethanethioamide. Computed Properties. CID 14207547. XLogP3: −0.5, HBD: 2, HBA: 2, Rotatable Bonds: 2, TPSA: 86.8 Ų. Accessed April 2026. View Source
